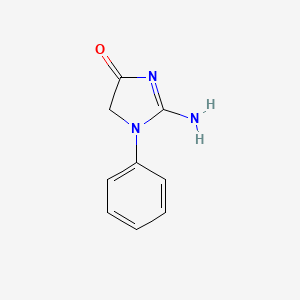

1-Phenyl-2-iminoimidazolidine-4-one

Description

Overview of Imidazolidinone Scaffold Chemistry and Its Academic Significance

The imidazolidinone scaffold is a five-membered heterocyclic ring system containing two nitrogen atoms and a carbonyl group. This structural motif is of significant interest in medicinal and organic chemistry due to its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. nih.govnih.gov Imidazolidinones serve as privileged structures in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov Their ability to act as peptidomimetics and engage in key hydrogen bonding interactions makes them valuable in the design of new therapeutic agents. nih.gov Furthermore, the imidazolidinone framework is a cornerstone in asymmetric catalysis, most notably in the development of MacMillan catalysts, which are renowned for their ability to promote highly enantioselective reactions. nih.gov

Historical Perspective on Iminoimidazolidinone Derivatives in Chemical Research

The exploration of iminoimidazolidinone derivatives has evolved from the broader investigation of imidazoline (B1206853) and imidazolidine (B613845) compounds. Initially recognized for their sympatholytic and vasodilator properties, the therapeutic potential of these scaffolds has expanded significantly. nih.gov Research has unveiled their involvement in a diverse range of biological activities, leading to their investigation as agents for neurodegenerative, inflammatory, autoimmune, and infectious diseases, as well as cancer. nih.gov The synthesis of various imidazolidinone derivatives, including those with exocyclic imino groups, has been a continuous area of focus, driven by the quest for novel compounds with unique chemical and biological profiles.

Rationale for Focused Investigation of 1-Phenyl-2-iminoimidazolidine-4-one

The specific focus on this compound stems from the unique combination of structural features within the molecule. The presence of a phenyl group at the 1-position, an imino group at the 2-position, and a carbonyl group at the 4-position creates a molecule with distinct electronic and steric properties. This substitution pattern is expected to influence its reactivity, potential for further functionalization, and its interactions with biological targets. A detailed investigation of this specific derivative allows for a deeper understanding of structure-activity relationships within the broader class of iminoimidazolidinones and provides a foundation for the rational design of new analogs with tailored properties.

Scope and Objectives of the Academic Research Review on the Compound

This review aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objectives are to:

Detail the known synthetic routes to this compound.

Summarize its key chemical and physical properties.

Present available spectroscopic data for its structural characterization.

Discuss its chemical reactivity and potential for further chemical transformations.

By consolidating this information, this review seeks to serve as a valuable resource for researchers interested in the chemistry of imidazolidinones and the potential applications of this compound.

Nomenclature and Structural Representations of this compound within Systematic Organic Chemistry

According to IUPAC nomenclature, the compound is systematically named this compound. The structure consists of a five-membered imidazolidine ring containing a phenyl substituent on one of the nitrogen atoms (position 1), an exocyclic double bond to a nitrogen atom (imino group) at position 2, and a carbonyl group at position 4.

Table 1: Compound Nomenclature and Identifiers

| Systematic Name | Other Names |

| This compound | 2-Imino-1-phenyl-4-imidazolidinone |

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-amino-3-phenyl-4H-imidazol-5-one |

InChI |

InChI=1S/C9H9N3O/c10-9-11-8(13)6-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,13) |

InChI Key |

ZKJOXVINRKHHFM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C(N1C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthesis of 1 Phenyl 2 Iminoimidazolidine 4 One

The synthesis of 1-Phenyl-2-iminoimidazolidine-4-one and related imidazolidinone derivatives can be achieved through several routes, often involving cyclization reactions. A common strategy involves the reaction of an appropriately substituted precursor that contains the necessary functionalities to form the heterocyclic ring.

For instance, the synthesis of related imidazolidin-4-one (B167674) derivatives has been reported through the reaction of α-amino acids with isocyanates or isothiocyanates. nih.gov A plausible synthetic approach for this compound could involve the reaction of N-phenylglycine or its derivatives with a source of the imino group, followed by cyclization.

Another general method for the synthesis of imidazolidin-2-ones involves the reaction of ethylenediamine (B42938) with a carbonyl source. google.com Adapting this for the target molecule would require a substituted diamine and a reagent to introduce the imino functionality.

Chemical and Physical Properties of 1 Phenyl 2 Iminoimidazolidine 4 One

The chemical and physical properties of 1-Phenyl-2-iminoimidazolidine-4-one are determined by its molecular structure. The presence of both hydrogen bond donors (the imino and N-H groups) and acceptors (the carbonyl and imino groups) suggests that it is likely a solid at room temperature with a relatively high melting point. The phenyl group imparts a degree of hydrophobicity to the molecule.

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: These values are computationally predicted and may differ from experimental values.

Reactivity Profile and Derivatization Strategies of 1 Phenyl 2 Iminoimidazolidine 4 One

Electrophilic Substitution Reactions on the Phenyl Moiety and Imidazolidinone Ring

The phenyl group attached to the nitrogen at position 1 of the imidazolidinone ring is susceptible to electrophilic aromatic substitution. The directing effect of the imidazolidinone substituent, which is generally considered to be ortho- and para-directing and activating, will influence the regioselectivity of these reactions. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be envisaged on the phenyl ring, leading to a variety of substituted analogs. The specific reaction conditions, including the choice of catalyst and solvent, will be crucial in controlling the outcome and minimizing side reactions.

While the phenyl ring is the primary site for electrophilic attack, the imidazolidinone ring itself contains nitrogen atoms with lone pairs of electrons. However, the delocalization of these lone pairs into the carbonyl and imino groups reduces their nucleophilicity, making electrophilic attack on the ring nitrogens less favorable compared to the phenyl ring. Under forcing conditions, protonation or alkylation of the ring nitrogens might occur, but this typically requires strong electrophiles.

Nucleophilic Addition and Substitution Reactions at Carbonyl and Imino Centers

The carbonyl (C=O) and imino (C=N) groups are the primary electrophilic centers within the 1-phenyl-2-iminoimidazolidine-4-one molecule, making them susceptible to nucleophilic attack. The reactivity of these centers allows for a wide array of derivatization strategies.

Nucleophilic addition to the carbonyl group can proceed via a tetrahedral intermediate. Depending on the nucleophile and reaction conditions, this can lead to the formation of alcohols upon reduction with agents like sodium borohydride, or to the formation of cyanohydrins with the addition of cyanide. Grignard reagents and organolithium compounds are also expected to add to the carbonyl group, yielding tertiary alcohols.

The imino group also undergoes nucleophilic addition. The polarization of the C=N bond makes the carbon atom electrophilic. The mechanism of nucleophilic addition to imines often involves initial protonation of the imino nitrogen to increase the electrophilicity of the carbon, followed by attack of the nucleophile. libretexts.org This can be followed by a series of proton transfers and elimination of water to form a new imine or a related functional group. libretexts.org The relative reactivity of the carbonyl and imino groups towards nucleophiles can be influenced by steric and electronic factors, as well as the nature of the nucleophile itself. Hard nucleophiles tend to favor addition at the more polarized carbonyl group, while softer nucleophiles might show a preference for the imino carbon in certain contexts. youtube.comyoutube.com

Functional Group Interconversions and Modifications

The diverse functional groups present in this compound offer numerous possibilities for interconversion and modification, providing access to a broad range of derivatives with potentially altered chemical and biological properties.

Reactions Involving the Imino Group (e.g., Hydrolysis, Alkylation, Acylation)

The exocyclic imino group is a key site for chemical modification.

Hydrolysis: Acid-catalyzed hydrolysis of the imino group leads to the corresponding hydantoin (B18101) derivative, 1-phenylimidazolidine-2,4-dione. rsc.org This reaction proceeds through the formation of a tetrahedral intermediate. rsc.org The rate of hydrolysis can be influenced by the pH of the medium. rsc.org

Alkylation: The imino nitrogen can be alkylated using various alkylating agents such as alkyl halides or sulfates. This reaction introduces a substituent on the exocyclic nitrogen, leading to the formation of 2-(alkylimino)-1-phenylimidazolidin-4-one derivatives.

Acylation: Acylation of the imino group with acyl chlorides or anhydrides yields N-acylated derivatives. This transformation can be used to introduce a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Transformations at the Carbonyl Group

The carbonyl group at the 4-position of the imidazolidinone ring can undergo several important transformations.

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride, affording the corresponding 4-hydroxyimidazolidinone derivative. More powerful reducing agents like lithium aluminum hydride might lead to the reduction of both the carbonyl and the imino group, or even ring opening.

Wittig Reaction: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, can be employed to convert the carbonyl group into an exocyclic double bond, leading to 4-alkylidene-1-phenyl-2-iminoimidazolidine derivatives.

Thionation: Treatment with Lawesson's reagent or phosphorus pentasulfide can convert the carbonyl group into a thiocarbonyl group, yielding the corresponding 1-phenyl-2-iminoimidazolidine-4-thione.

Modifications of the Phenyl Substituent

The phenyl group at the N-1 position can be modified to introduce a variety of functional groups, which can in turn serve as handles for further derivatization. As mentioned in section 4.1, standard electrophilic aromatic substitution reactions can be used to introduce nitro, halo, alkyl, or acyl groups onto the phenyl ring. These groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents.

Ring-Opening and Ring-Closure Reactions of the Imidazolidinone Core

The imidazolidinone ring, while generally stable, can undergo ring-opening reactions under specific conditions. Strong acidic or basic hydrolysis can lead to the cleavage of the amide bond, resulting in the formation of N-(2-amino-2-oxoethyl)-N-phenylurea or related open-chain structures. researchgate.net The stability of the imidazolidinone ring is significant, and forcing conditions such as high temperatures and the use of strong acids or bases are often required for ring cleavage. researchgate.net

Conversely, the imidazolidinone ring can be formed through cyclization reactions. For instance, the cyclization of hydantoic acid amides can lead to the formation of the corresponding hydantoin, which is structurally related to the hydrolysis product of this compound. rsc.org The study of these cyclization reactions provides insight into the formation and stability of the imidazolidinone core. rsc.org Ring-opening of related saturated heterocyclic systems like imidazolidines has been achieved using organometallic reagents, suggesting potential, albeit challenging, pathways for the functionalization of the imidazolidinone core through controlled ring cleavage. researchgate.net

Application as a Synthetic Synthon and Building Block for Complex Molecules

The unique structural features of this compound, which include a reactive imino group, a lactam moiety, and an aromatic phenyl ring, make it a valuable building block, or synthon, for the construction of a variety of complex molecules, particularly fused heterocyclic systems. The reactivity of the imino group allows for its participation in cyclization reactions to form new rings.

For instance, derivatives of the closely related 2-imino-N-phenyl-2H-chromene-3-carboxamide have been shown to be versatile precursors for a range of fused heterocycles. nih.gov By reacting the chromene derivative with various reagents, a diverse library of compounds including pyrazoles, tetrazoles, isoxazoles, pyrimidines, pyridines, and even more complex structures like azetidinones and thiazolidinones have been synthesized. nih.gov This suggests that this compound could similarly serve as a key intermediate for the synthesis of novel fused imidazopyrimidines, imidazotriazines, or other polycyclic systems with potential pharmacological activities.

The general strategy involves the reaction of the imino group as a nucleophile or its functionalization to introduce other reactive handles. For example, reaction with α,β-unsaturated ketones or esters could lead to Michael addition followed by cyclization, a common strategy for building heterocyclic rings. Multicomponent reactions, which involve the combination of three or more starting materials in a single step, represent another powerful approach where this compound could be a key component, offering a rapid and efficient route to molecular complexity. capes.gov.br

Furthermore, the synthesis of various imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-one derivatives from C-phenylglycine highlights the utility of the imidazolidinone core in generating diverse molecular architectures. nih.govresearchgate.netnih.gov These studies provide a foundation for exploring the derivatization of the this compound scaffold to create libraries of compounds for biological screening.

Formation of Metal Complexes and Exploration of Coordination Chemistry

The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons in this compound makes it an excellent candidate for acting as a ligand in coordination chemistry. The imino nitrogen, the ring nitrogens, and the carbonyl oxygen can all potentially coordinate with metal ions, leading to the formation of stable metal complexes. The study of such complexes is crucial as they can exhibit unique catalytic, electronic, and biological properties.

While specific studies on the metal complexes of this compound are not extensively documented, the coordination chemistry of related imidazole (B134444) and imidazolin-imine derivatives provides valuable insights. For example, copper(II) complexes with N-(4,4-diphenyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)glycine have been synthesized and characterized, demonstrating the ability of the imidazolidinone core to coordinate with transition metals. researchgate.net In these complexes, the copper ion is typically coordinated through nitrogen and oxygen atoms, forming stable five- or six-membered chelate rings.

The synthesis and crystal structure of transition metal complexes with ligands such as 2-[(4-Phenyl-1,2,3-triazole)methyl]pyridine have also been reported, showcasing the diverse coordination modes available to heterocyclic ligands. organic-chemistry.org Spectroscopic studies of transition metal complexes with azo-substituted diphenyl imidazole have shown that the metal ions coordinate with the nitrogen atoms of the imidazole ring and the azo group, leading to the formation of octahedral complexes. researchgate.net These findings suggest that this compound could act as a bidentate or even a tridentate ligand, depending on the metal ion and reaction conditions.

The general approach to synthesizing these metal complexes would involve reacting this compound with a metal salt (e.g., chlorides, nitrates, or acetates of copper, palladium, nickel, etc.) in a suitable solvent. The resulting complexes would then be characterized by techniques such as IR spectroscopy (to observe shifts in the C=N and C=O stretching frequencies upon coordination), UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the precise coordination geometry and bonding interactions.

Chemical Stability and Degradation Mechanisms under Defined Conditions

The chemical stability of a compound is a critical parameter, especially for its potential application in pharmaceuticals or materials science. Understanding how this compound behaves under various conditions, such as in the presence of water or oxidizing agents, is essential.

Hydrolytic Stability

Hydrolytic stability refers to the resistance of a compound to break down in the presence of water. For this compound, the primary sites susceptible to hydrolysis are the imino group and the amide bond within the imidazolidinone ring. The rate of hydrolysis is often dependent on the pH of the solution.

To determine the hydrolytic stability of this compound, a systematic study would be required. This would involve dissolving the compound in buffer solutions of varying pH (e.g., acidic, neutral, and basic) and monitoring its concentration over time using techniques like High-Performance Liquid Chromatography (HPLC). libretexts.org The degradation products could be identified using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

A hypothetical data table for such a study could look like this:

| pH | Temperature (°C) | Half-life (t₁/₂) | Major Degradation Products |

| 2 | 25 | Phenylurea, Amino Acids | |

| 7 | 25 | Phenylurea, Amino Acids | |

| 10 | 25 | Phenylurea, Amino Acids | |

| 2 | 50 | Phenylurea, Amino Acids | |

| 7 | 50 | Phenylurea, Amino Acids | |

| 10 | 50 | Phenylurea, Amino Acids |

This table is hypothetical and for illustrative purposes only, as specific experimental data is not available.

Oxidative Degradation Pathways

Oxidative degradation involves the breakdown of a compound in the presence of an oxidizing agent. For this compound, the phenyl ring, the imino group, and the C-H bonds of the imidazolidinone ring are potential sites for oxidation. Common oxidizing agents used in stability studies include hydrogen peroxide.

Studies on the oxidative degradation of various organic compounds, including those with aromatic rings and nitrogen-containing heterocycles, have shown that the reaction can lead to a variety of products, including hydroxylated derivatives, ring-opened products, and smaller fragments. capes.gov.brnih.govnih.gov The photo-oxidative degradation of related polymers has also been investigated, indicating that radical species can accelerate the breakdown process. capes.gov.br

To investigate the oxidative stability of this compound, the compound would be treated with an oxidizing agent like hydrogen peroxide, and the reaction mixture would be analyzed over time by HPLC and LC-MS to identify the degradation products. researchgate.net

A potential data table for such an investigation might include:

| Oxidizing Agent | Concentration | Reaction Time | Major Degradation Products |

| Hydrogen Peroxide | 3% | 24h | Hydroxylated phenyl derivatives, Ring-opened products |

| Hydrogen Peroxide | 10% | 24h | Hydroxylated phenyl derivatives, Ring-opened products, Further oxidation products |

This table is hypothetical and for illustrative purposes only, as specific experimental data is not available.

Computational and Theoretical Investigations of 1 Phenyl 2 Iminoimidazolidine 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 1-Phenyl-2-iminoimidazolidine-4-one. These calculations provide a detailed picture of the molecule's stability, reactivity, and the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis and Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The locations of the HOMO and LUMO electron densities reveal which atoms are most involved in these frontier orbitals. Generally, the HOMO is distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. This information is critical for understanding and predicting the outcomes of chemical reactions involving this compound.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations (e.g., using DFT with a basis set like B3LYP/6-31G(d,p)).

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive behavior of a molecule. jmaterenvironsci.comresearchgate.net These maps are generated by calculating the electrostatic potential at the solvent-accessible surface of the molecule. scispace.comschrodinger.com Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or less charged regions. researchgate.net

For this compound, an EPS map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential might be observed around the hydrogen atoms attached to the nitrogen atoms.

Reaction Mechanism Elucidation via Transition State Calculations

Quantum chemical calculations are powerful for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction.

For reactions involving this compound, such as cycloadditions or substitutions, transition state calculations can be performed to map out the entire reaction pathway. wikipedia.org This allows for a detailed understanding of the bond-breaking and bond-forming processes, the energies involved, and the stereochemical outcomes of the reaction. These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are particularly useful for studying the conformational flexibility of this compound and the influence of the surrounding solvent environment. ub.edu

By simulating the movements of all atoms in the system over a period of time, MD can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and how these are influenced by interactions with solvent molecules. nih.gov For instance, MD simulations can show how the phenyl group rotates relative to the imidazolidine (B613845) ring and how solvent molecules arrange themselves around the polar and nonpolar regions of the molecule. This information is crucial for understanding its behavior in solution and its interactions with biological targets. nih.gov

In Silico Screening and Ligand Design Principles

The structural and electronic information obtained from computational studies of this compound can be leveraged for in silico drug design and discovery. nih.gov The imidazolidine-4-one scaffold is present in various biologically active compounds, making its derivatives interesting candidates for virtual screening. ajchem-a.com

In silico screening involves docking large libraries of virtual compounds into the binding site of a biological target to predict their binding affinity and mode of interaction. nih.govresearchgate.net The computational data on this compound can guide the design of new derivatives with improved binding properties. For example, understanding the key pharmacophoric features, such as hydrogen bond donors and acceptors and hydrophobic regions, allows for the rational design of new ligands. biorxiv.orgnih.gov Principles derived from these studies can help in creating focused libraries of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. researchgate.net

Molecular Docking Studies with Representative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, docking studies have been crucial in understanding their interaction with various biological targets.

For instance, in the pursuit of novel anticancer agents, N-substituted imidazole-phenothiazine hybrids were synthesized and subjected to molecular docking studies against cancer target receptors like EGFR, IGF, VEGFR1, VEGFR2, and PARP-2. nih.gov The results indicated that these hybrids could interact with key amino acid residues such as GLY695, SER696, and ASP831, with binding energies ranging from -5.93 to -7.23 kcal/mol. nih.gov This suggests a potential mechanism of action for their observed anticancer activity. nih.gov

Similarly, in the search for new nematicidal agents, virtual screening of a large chemical library was conducted using a homology model of Caenorhabditis elegans succinate (B1194679) dehydrogenase (SDH). researchgate.net This process, which combined pharmacophore-based and docking-based screening, identified a compound with inhibitory activity against SDH, highlighting the power of docking in identifying novel enzyme inhibitors. researchgate.net

The following table summarizes representative molecular docking studies involving related heterocyclic structures, showcasing the types of biological targets and the insights gained.

| Compound Class | Biological Target | Key Findings |

| N-substituted imidazole-phenothiazine hybrids | EGFR, IGF, VEGFR1, VEGFR2, PARP-2 | Interaction with key amino acid residues, suggesting a basis for anticancer activity. nih.gov |

| Terpene derivatives | α-glucosidase | Identification of potential therapeutic agents for type 2 diabetes. researchgate.net |

| 1,2,4-Oxadiazole (B8745197) derivatives | Sortase A | Elucidation of binding poses and critical interactions for antibacterial activity. nih.gov |

Pharmacophore Modeling and Virtual Screening Strategies for Molecular Recognition

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dergipark.org.tr This model can then be used as a 3D query to screen large databases of chemical compounds to find new molecules with the potential for similar biological effects. dergipark.org.trdovepress.com

Pharmacophore models are typically generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). researchgate.netdergipark.org.tr These models consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hyd), and aromatic rings (Aro). researchgate.net

For example, a pharmacophore model for insulin-like growth factor 1 receptor (IGF-1R) inhibitors was generated using a set of aligned active compounds. This model, comprising aromatic/hydrophobic, hydrophobic, and hydrogen bond acceptor features, serves as a template for discovering new potential breast cancer therapeutics. researchgate.net

Virtual screening campaigns often employ pharmacophore models as an initial filter to select a subset of compounds from a large library, which are then subjected to more computationally intensive methods like molecular docking. nih.gov This hierarchical approach was successfully used to identify potential topoisomerase I inhibitors from the ZINC database. nih.gov The initial pharmacophore-based screening narrowed down a vast chemical space, and subsequent docking studies provided detailed insights into the binding modes of the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Principles in Imidazolidine Derivative Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. researchgate.netpensoft.net

In a study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives with antioxidant activity, QSAR analysis revealed that properties like polarization, dipole moment, lipophilicity, and molecular size significantly impact their efficacy. researchgate.net The developed QSAR models showed good predictive ability and provided a theoretical basis for designing new potential antioxidants. researchgate.net

Similarly, 3D-QSAR studies on 1,2,4-oxadiazole derivatives as sortase A inhibitors provided insights into the structural features required for their antibacterial action. nih.gov These models, which consider the three-dimensional properties of the molecules, can be more informative than 2D-QSAR approaches. nih.gov

The general process of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies have been applied to various heterocyclic systems, including triazole and benzimidazole (B57391) derivatives, to understand their anticancer and other biological activities. nih.govresearchgate.net

Prediction of Spectroscopic Features and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as NMR chemical shifts and IR frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound.

For instance, in the study of N-substituted imidazole-phenothiazine hybrids, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level were used to optimize the molecular structures. nih.gov The optimized geometries were then used to calculate spectroscopic data, which were correlated with experimental 1H-NMR, 13C-NMR, and FT-IR spectra to confirm the synthesized structures. nih.gov

Similarly, for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, DFT-GIAO calculations were employed to predict NMR spectra. mdpi.com The comparison between the calculated and measured chemical shifts was crucial in elucidating the structure of the compound in solution, including the identification of different rotamers. mdpi.com

The following table provides a conceptual overview of how computational and experimental spectroscopic data are used in conjunction.

| Spectroscopic Technique | Computationally Predicted Parameter | Experimental Data | Application |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | Measured Chemical Shifts | Structure elucidation, conformational analysis. mdpi.com |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Measured Absorption Bands | Identification of functional groups, confirmation of bond formation. nih.gov |

Computational Analysis of Tautomeric Equilibria and Isomeric Stability

Tautomerism, the interconversion of structural isomers, is a critical phenomenon for many heterocyclic compounds, including those related to this compound, as it can significantly influence their chemical reactivity and biological activity. researchgate.net Computational methods, particularly DFT, are invaluable for studying the relative stabilities of different tautomers and the energy barriers for their interconversion. orientjchem.org

For pyrazolone (B3327878) derivatives, which share structural similarities with imidazolidinones, theoretical calculations have been used to study the tautomeric equilibria between CH, OH, and NH forms. researchgate.net These studies have shown that the relative stability of the tautomers can be influenced by the solvent, and including solvent effects in the calculations is crucial for obtaining results that agree with experimental observations. researchgate.net

In a study of 3-phenyl-2,4-pentanedione, DFT calculations revealed that the keto form is more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The calculations also determined the energy barriers for the tautomerization reaction. orientjchem.org

The investigation of tautomeric equilibrium in 1-benzamidoisoquinoline derivatives demonstrated that the balance between amide and enol forms could be controlled by substituents on the phenyl ring. nih.gov Computational studies, especially those including explicit solvent molecules, were essential to accurately reproduce the experimental trends observed in NMR spectroscopy. nih.gov

The following table summarizes key findings from computational studies on tautomerism in related heterocyclic systems.

| Compound Class | Tautomeric Forms Studied | Key Computational Findings |

| Pyrazolin-5-ones | CH, OH, NH | Solvent polarity significantly influences tautomeric composition. researchgate.net |

| 3-Phenyl-2,4-pentanedione | Keto, Enol | The keto form is more stable; energy barriers for interconversion were calculated. orientjchem.org |

| 1-Benzamidoisoquinolines | Amide, Enol | Substituent effects control the tautomeric equilibrium; explicit solvent models are necessary for accurate predictions. nih.gov |

Exploration of Molecular Interactions and Biological Target Engagement Pre Clinical and Mechanistic Focus

Historical Context of Imidazolidinone Derivatives in Biological Research and Drug Discovery Scaffolds

The imidazolidinone scaffold, a five-membered ring containing two nitrogen atoms, is a privileged structure in drug discovery, present in a variety of approved drugs and clinical candidates. nih.govnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and cardiovascular effects. nih.govresearchgate.net The structural versatility of the imidazolidinone ring allows for the introduction of various substituents at different positions, leading to a diverse range of biological profiles.

Historically, research has focused on both 2-oxoimidazolidinone and 4-oxoimidazolidinone cores. For instance, derivatives of imidazolidin-2-one have been investigated as potent enzyme inhibitors and receptor antagonists. cas.org The introduction of an imino group at the 2-position, as seen in 1-Phenyl-2-iminoimidazolidine-4-one, represents a key structural modification that can significantly influence the molecule's electronic properties and hydrogen bonding capabilities, thereby altering its interaction with biological targets. While the specific history of this compound is not extensively documented in publicly available literature, the broader family of 2-iminoimidazolidinones has been explored for its therapeutic potential, particularly in the realm of oncology. nih.gov

In Vitro Methodologies for Target Identification and Mechanism of Action Studies

To elucidate the biological targets and mechanisms of action of a compound like this compound, a variety of in vitro methodologies are employed. These techniques provide crucial insights at the molecular level, independent of complex cellular processes.

Enzyme Inhibition Assay Methodologies

A primary approach to understanding a compound's biological effect is to assess its ability to inhibit specific enzymes. Enzyme inhibition assays are fundamental in drug discovery for identifying lead compounds and optimizing their potency. For a novel compound like this compound, a panel of clinically relevant enzymes would typically be screened.

Commonly used methodologies include:

Spectrophotometric and Fluorometric Assays: These assays measure the change in absorbance or fluorescence, respectively, as an enzyme catalyzes a reaction that produces or consumes a chromogenic or fluorogenic substrate. The rate of the reaction in the presence and absence of the test compound reveals its inhibitory activity.

Luminescence-Based Assays: These assays often utilize luciferin-luciferase systems, where the activity of the primary enzyme is coupled to a light-producing reaction. Inhibition of the target enzyme results in a decrease in light output.

Radiometric Assays: These highly sensitive assays involve the use of a radiolabeled substrate. The extent of enzyme inhibition is determined by measuring the amount of radiolabeled product formed.

The data generated from these assays are typically used to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Table 1: Illustrative Data from a Kinase Inhibition Panel for a Hypothetical Imidazolidinone Derivative

| Kinase Target | IC50 (µM) |

| CDK2/cyclin A | 0.5 |

| GSK-3β | 1.2 |

| VEGFR2 | 5.8 |

| EGFR | > 50 |

| PKA | > 50 |

This table is for illustrative purposes and does not represent actual data for this compound.

Receptor Binding Study Methodologies

If the compound is hypothesized to act on a cell surface or nuclear receptor, receptor binding assays are employed to determine its affinity for the target. These studies are crucial for understanding receptor-ligand interactions.

Key methodologies include:

Radioligand Binding Assays: This classic technique involves competing the test compound against a radiolabeled ligand known to bind to the receptor of interest. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitor constant (Ki), which reflects the compound's binding affinity.

Fluorescence Polarization (FP) Assays: In FP assays, a fluorescently labeled ligand is used. When the ligand is bound to its receptor, it tumbles slowly in solution, resulting in high fluorescence polarization. A test compound that displaces the fluorescent ligand will cause it to tumble more rapidly, leading to a decrease in fluorescence polarization.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a test compound to a receptor immobilized on a sensor chip in real-time. This method provides kinetic data, including association and dissociation rates, in addition to binding affinity.

Table 2: Illustrative Receptor Binding Affinity Data for a Hypothetical Imidazolidinone Analog

| Receptor Target | Ki (nM) | Assay Method |

| Estrogen Receptor α | 150 | Radioligand Binding |

| Androgen Receptor | > 10,000 | Radioligand Binding |

| Sphingosine-1-Phosphate Receptor 1 (S1P1) | 85 | Fluorescence Polarization |

This table is for illustrative purposes and does not represent actual data for this compound.

Cell-Free System Investigations for Molecular Pathway Interrogation

To understand how a compound affects specific molecular pathways without the complexity of a whole cell, cell-free systems are invaluable. These systems typically consist of purified proteins and other necessary components to reconstitute a particular biological process in a test tube.

Examples of cell-free investigations include:

In Vitro Transcription/Translation Assays: These assays assess the effect of a compound on the synthesis of proteins from a DNA template. They can help identify compounds that interfere with the machinery of transcription or translation.

Reconstituted Signaling Cascades: Key components of a signaling pathway (e.g., a series of kinases) can be purified and combined to study the effect of a compound on the phosphorylation and activation of downstream targets.

Cellular Assays for Pathway Modulation and Interrogation of Biological Processes

While cell-free assays provide molecular-level detail, cellular assays are essential for understanding a compound's activity in a more biologically relevant context. These assays measure the effects of a compound on cellular processes and signaling pathways within intact cells.

Reporter Gene Assays for Transcriptional Activity Analysis

Reporter gene assays are a powerful tool for investigating the modulation of gene expression by a compound. nih.gov These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is driven by a specific promoter or response element that is regulated by a particular signaling pathway. nih.gov

The general principle involves:

Construct Design: A DNA construct is created where the regulatory element of a gene of interest is placed upstream of the reporter gene.

Transfection: This construct is introduced into cultured cells.

Treatment: The cells are then treated with the test compound.

Measurement: The activity of the reporter enzyme is measured, which reflects the transcriptional activity of the targeted pathway.

For instance, to test if this compound modulates the activity of a specific transcription factor, a reporter construct containing multiple copies of that transcription factor's binding site upstream of a luciferase gene would be used. An increase or decrease in luciferase activity would indicate that the compound enhances or inhibits the activity of that transcription factor, respectively. nih.govnih.gov

Table 3: Illustrative Data from a Luciferase Reporter Gene Assay for a Hypothetical Imidazolidinone Derivative

| Reporter Construct | Treatment | Fold Change in Luciferase Activity |

| NF-κB-Luc | Vehicle | 1.0 |

| NF-κB-Luc | Compound X (10 µM) | 0.2 |

| p53-Luc | Vehicle | 1.0 |

| p53-Luc | Compound X (10 µM) | 3.5 |

This table is for illustrative purposes and does not represent actual data for this compound.

Protein-Protein Interaction Study Techniques (e.g., Co-immunoprecipitation, FRET)

The modulation of protein-protein interactions (PPIs) represents a significant avenue for therapeutic intervention. nih.gov Investigating whether this compound can disrupt or stabilize these interactions is crucial. Techniques such as Co-immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET) are powerful tools in this endeavor.

Co-immunoprecipitation (Co-IP) is a robust method used to identify and validate protein-protein interactions in vivo. nih.gov This technique involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). These associated proteins can then be identified by Western blotting or mass spectrometry. In the context of this compound, Co-IP could be employed to determine if the compound affects a known interaction between two proteins. For instance, if protein A is known to interact with protein B, researchers could treat cells with the compound and then perform a Co-IP with an antibody against protein A. A change in the amount of protein B that is co-precipitated compared to untreated cells would suggest that the compound modulates this interaction. Quantitative Multiplex Immunoprecipitation (QMI) is a more advanced, flow cytometry-based version of Co-IP that allows for the simultaneous analysis of multiple protein interactions from the same sample. nih.gov

Förster Resonance Energy Transfer (FRET) is a fluorescence-based technique that can detect the proximity of two molecules in living cells. researchgate.net It relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are within a very short distance (typically 1-10 nanometers). To study the effect of this compound on a PPI using FRET, the two interacting proteins would be tagged with a FRET pair of fluorophores (e.g., CFP and YFP). A change in the FRET signal upon treatment with the compound would indicate a change in the distance or orientation of the two proteins, suggesting a modulation of their interaction. researchgate.net

Subcellular Localization Studies of Target Interactions

Understanding where within the cell a compound's target resides is essential for elucidating its mechanism of action. Subcellular localization studies help to pinpoint the specific organelles or compartments where the interaction between this compound and its target(s) occurs. nih.gov

One common approach involves using fluorescently tagged versions of the target protein. By co-localizing this tagged protein with known markers for different organelles (e.g., a marker for the Golgi apparatus or the endoplasmic reticulum), researchers can determine the primary location of the target. nih.gov If treatment with this compound causes a redistribution of the target protein to a different cellular compartment, it provides strong evidence for a target engagement event.

Immunofluorescence and immunocytochemistry are other powerful techniques. These methods use antibodies that specifically recognize the target protein to visualize its location within fixed cells. By using fluorescently labeled secondary antibodies, the distribution of the target can be observed using a fluorescence microscope. Changes in this distribution pattern after treatment with this compound can reveal important information about its effects on the target's function and cellular trafficking.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic way to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For this compound, SAR studies involve the synthesis and biological evaluation of a series of related compounds (analogs) to identify the key structural features required for its activity.

Rational Design and Synthesis of Analogs for SAR Probing

The process of SAR begins with the rational design of analogs. nih.gov This involves making systematic modifications to the core structure of this compound. Key areas for modification might include:

The Phenyl Ring: Substituents with different electronic (electron-donating or electron-withdrawing) and steric properties can be introduced at various positions (ortho, meta, para) on the phenyl ring. nih.govresearchgate.net

The Imino Group: The imino group could be replaced with other functional groups to probe the importance of its hydrogen bonding and basicity.

The Imidazolidinone Ring: The carbonyl group and the nitrogen atoms within the imidazolidinone ring are potential sites for modification. For instance, the carbonyl could be reduced or replaced, and substituents could be added to the nitrogen atoms.

The synthesis of these analogs often involves multi-step reaction sequences. For example, derivatives of 1-aryl-2-iminoimidazolidine have been synthesized through a two-step reaction starting from the corresponding anilines. nih.gov Similarly, various imidazolidin-4-one (B167674) derivatives have been prepared through cyclization reactions. ajchem-a.com The synthesized compounds are then rigorously purified and their structures confirmed using techniques like NMR and mass spectrometry.

Influence of Substituent Effects on Molecular Recognition and Binding Affinities

Once a library of analogs has been synthesized, they are evaluated in biological assays to determine their activity. The data from these assays are then used to establish the SAR. For example, studies on other heterocyclic compounds have shown that the presence of electron-withdrawing groups on an aromatic ring can significantly enhance inhibitory activity against certain enzymes. researchgate.net

The binding affinities of the analogs to a potential target protein are often measured using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These methods provide quantitative data on how tightly each analog binds to the target.

By comparing the activity and binding affinity of the different analogs, researchers can deduce the influence of various substituents. For example, it might be found that a bulky substituent on the phenyl ring reduces activity, suggesting a sterically constrained binding pocket. Conversely, a hydrogen bond donor at a specific position might be found to be crucial for high affinity, indicating the presence of a corresponding hydrogen bond acceptor in the target protein. This information is invaluable for optimizing the lead compound and designing more potent and selective molecules.

Identification of Potential Biological Targets through Integrated Computational and Experimental Approaches

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov For this compound, a combination of computational and experimental approaches can be employed to deconvolute its biological targets.

Target Deconvolution Strategies Utilizing Chemoproteomics and Affinity Purification

Chemoproteomics has emerged as a powerful set of techniques for identifying the cellular targets of small molecules. nih.govnih.gov These methods aim to map the interactions of a compound across the entire proteome.

Affinity Purification is a cornerstone of chemoproteomics. nih.gov This technique involves immobilizing the small molecule of interest, in this case, an analog of this compound, onto a solid support such as beads. This "bait" is then incubated with a cell lysate, allowing it to bind to its protein targets. After washing away non-specifically bound proteins, the specifically bound proteins are eluted and identified by mass spectrometry. nih.govnih.gov To enhance the specificity of this approach, a "probe" molecule can be created by attaching a photoreactive group and a tag (like biotin) to the compound. This allows for covalent cross-linking to the target protein upon photoactivation, followed by purification using the tag. nih.govresearchgate.net

Competitive Activity-Based Protein Profiling (ABPP) is another chemoproteomic strategy. researchgate.net This method utilizes activity-based probes that covalently bind to the active sites of specific enzyme families. If this compound competes with an activity-based probe for binding to a particular enzyme, it will result in a decreased signal from the probe, indicating that the enzyme is a potential target of the compound.

The data generated from these chemoproteomic experiments can be integrated with computational predictions to build a more complete picture of the compound's target profile.

Lack of Publicly Available Research Data on the Proteomic and Metabolomic Profiling of this compound

Despite a comprehensive search for scientific literature, no specific studies detailing the proteomic and metabolomic profiling of the chemical compound this compound were found.

The exploration of a compound's molecular interactions and its engagement with biological targets at a preclinical and mechanistic level heavily relies on techniques such as proteomics and metabolomics. These approaches provide a global view of the changes in protein and metabolite levels within a biological system upon exposure to the compound, thereby offering insights into its mechanism of action and potential therapeutic pathways.

However, for this compound, there is a conspicuous absence of publicly accessible research data in these specific areas. Searches for detailed research findings, including data that could be compiled into tables illustrating altered protein or metabolite levels, did not yield any relevant results for this particular molecule.

While research exists for structurally related compounds or general methodologies for target engagement, this information is not directly applicable to this compound. The unique structural features of each chemical compound dictate its specific biological activity. Therefore, extrapolating data from other molecules would be scientifically inaccurate and speculative.

Consequently, the requested section on the "" with a specific subsection on "Proteomic and Metabolomic Profiling for Pathway Elucidation" for this compound cannot be generated at this time due to the lack of foundational research. The scientific community has not yet published studies in this specific area for this compound.

Potential Applications Beyond Biological Contexts for 1 Phenyl 2 Iminoimidazolidine 4 One

Application in Catalysis and Organocatalysis

The core structure of 1-Phenyl-2-iminoimidazolidine-4-one suggests its potential as a catalyst, particularly in the realm of organocatalysis. The imidazolidin-4-one (B167674) framework is famously employed in MacMillan catalysts, which are renowned for their ability to promote a variety of asymmetric transformations. These catalysts typically operate via the formation of chiral iminium ions or enamines.

Although specific studies on the catalytic activity of this compound are not extensively documented, its structural similarity to other known organocatalysts provides a basis for predicting its potential utility. The presence of the imino group, in conjunction with the chiral center that could be introduced at the 5-position, could enable it to catalyze reactions such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and Michael additions. The phenyl substituent on the nitrogen atom could influence the steric and electronic environment of the catalytic pocket, thereby affecting the stereoselectivity of the reactions.

Further research would be required to synthesize chiral variants of this compound and evaluate their catalytic efficacy and enantioselectivity in various organic transformations.

Integration into Material Science (e.g., Polymer Chemistry, Liquid Crystals, Organic Electronics)

The unique combination of a rigid heterocyclic core and a phenyl group in this compound makes it an interesting candidate for integration into advanced materials.

Polymer Chemistry: This compound could serve as a monomer or a functional additive in polymer synthesis. The imino and amide functionalities offer potential sites for polymerization reactions. For instance, the imino group could potentially participate in addition or condensation polymerization. Incorporation of this rigid, polar heterocycle into a polymer backbone could impart specific properties such as increased thermal stability, altered solubility, and enhanced mechanical strength.

Liquid Crystals: The rod-like shape and polar nature of molecules are often prerequisites for liquid crystalline behavior. While this compound itself may not be mesogenic, its derivatives, particularly those with long alkyl or alkoxy chains attached to the phenyl ring, could exhibit liquid crystalline phases. The inherent polarity and potential for hydrogen bonding could favor the formation of ordered smectic or nematic phases.

Organic Electronics: Molecules with conjugated π-systems are the cornerstone of organic electronics. While this compound in its native form has limited conjugation, it could be chemically modified to extend its π-system. For example, the introduction of further aromatic or unsaturated groups could lead to materials with interesting photophysical and electronic properties, making them potentially suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Development as Chemo-sensing Agents and Analytical Probes

The design of chemo-sensing agents often relies on the principle of a specific binding event being translated into a measurable signal, such as a change in color or fluorescence. The this compound structure possesses features that could be exploited for this purpose.

The imino and carbonyl groups, as well as the nitrogen atoms within the imidazolidinone ring, can act as potential binding sites for metal ions or other analytes through coordination or hydrogen bonding. To function as a practical chemo-sensor, the molecule would typically need to be coupled with a signaling unit, such as a fluorophore. Upon binding of an analyte, a conformational change or an electronic perturbation could modulate the fluorescence output of the attached reporter group, allowing for the detection and quantification of the target species. The selectivity of such a sensor would be dictated by the specific design of the binding pocket and the nature of the phenyl substituent.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting framework.

The this compound molecule contains multiple potential coordination sites (the nitrogen and oxygen atoms of the imidazolidinone ring and the imino group), making it a candidate for use as a ligand in the synthesis of MOFs and coordination polymers. By modifying the phenyl ring with additional coordinating groups, such as carboxylates or pyridyls, its connectivity and ability to form extended networks with metal centers could be enhanced.

The incorporation of this chiral and polar ligand into a framework could lead to the formation of chiral MOFs with potential applications in enantioselective separations or catalysis. The functional groups within the pores of such a MOF could also be tailored for specific gas storage or separation applications.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. The structure of this compound is amenable to participating in such processes.

The presence of hydrogen bond donors (N-H) and acceptors (C=O, C=N) facilitates the formation of predictable hydrogen-bonding networks, which can drive the self-assembly of the molecules into one-, two-, or three-dimensional architectures. Furthermore, the phenyl group can engage in π-π stacking interactions, which can provide additional stability to the assembled structures.

Conclusion and Future Research Directions for 1 Phenyl 2 Iminoimidazolidine 4 One

Summary of Current Academic Knowledge and Research Progress

Academic and research interest in the 1-phenyl-2-iminoimidazolidine-4-one scaffold is situated within the broader context of heterocyclic chemistry, particularly the synthesis and application of imidazolidin-4-one (B167674) derivatives. While direct research on this specific compound is not extensively documented in publicly available literature, the foundational knowledge is derived from studies on analogous structures. The imidazolidin-4-one ring system is recognized for its versatile biological activities, including antibacterial, antioxidant, and anticancer properties. ajchem-a.com Research has often focused on synthesizing libraries of related compounds, such as thiazolidinones and oxazolidinones, to explore their potential in medicinal chemistry. ajchem-a.comnih.gov The primary synthetic routes to the core imidazol-4-one scaffold have been established for decades, with recent efforts focusing on improving efficiency and substituent diversity. nih.gov Current knowledge is therefore more of a patchwork, relying on extrapolation from similar molecular frameworks rather than a deep, specific understanding of this compound itself.

Identification of Unaddressed Research Questions and Critical Knowledge Gaps

The limited specific focus on this compound has resulted in several significant knowledge gaps. Addressing these will be crucial for unlocking its scientific potential.

Key Unaddressed Research Areas:

| Research Question | Description of Knowledge Gap |

| Optimized Synthesis | A well-defined, high-yield, and scalable synthetic protocol specifically for this compound is not established. |

| Physicochemical Characterization | Comprehensive data on its solubility, stability, pKa, and crystallographic structure are currently unavailable. |

| Spectroscopic Profile | A complete and unambiguous assignment of its NMR, IR, and Mass Spectrometry data is needed for future identification and quality control. |

| Tautomeric Equilibria | The potential for tautomerism in the iminoimidazolidinone ring has not been investigated, which could significantly impact its reactivity and biological interactions. |

| Reactivity Profile | A systematic study of its reactivity with various electrophiles and nucleophiles to understand its chemical behavior and potential for further functionalization is lacking. |

| Initial Biological Screening | There is no published data on the broad biological activity profile of this specific compound against common targets (e.g., kinases, proteases, microbial strains). |

Emerging Avenues for Novel Synthetic Methodologies and Chemical Transformations

Future synthetic efforts towards this compound and its derivatives could benefit significantly from the adoption of modern synthetic methodologies. unisi.it These advanced techniques offer improvements in efficiency, sustainability, and the ability to create complex molecules. unisi.itacs.org

One of the most promising and established methods for creating similar 2-aminoimidazol-4-ones involves the conversion of a corresponding thiohydantoin precursor. nih.gov This transformation can be achieved through a one-pot, two-step procedure, often using an oxidizing agent followed by reaction with an amine. nih.gov Another established route proceeds via α-amino nitriles. nih.gov

Emerging synthetic strategies that could be applied include:

Photocatalysis and Electrocatalysis: These methods can enable novel bond formations under mild conditions, potentially offering new routes to the imidazolidinone core or for its subsequent functionalization. unisi.it

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the cyclization and condensation steps required for heterocycle formation. acs.org

Flow Chemistry: For scalable and controlled synthesis, continuous flow reactors could provide a safer and more efficient alternative to batch processing.

Multicomponent Reactions: Designing a one-pot reaction that brings together three or more starting materials to form the target compound could drastically improve synthetic efficiency. acs.org

Integration of Advanced Computational Modeling and Data Science in Future Studies

Computational chemistry and data science offer powerful tools to accelerate the research and development cycle for this compound, even ahead of extensive laboratory work.

Potential Computational Approaches:

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Elucidate electronic structure, predict spectroscopic properties (NMR, IR), investigate reaction mechanisms, and determine the relative stability of tautomers. acs.org |

| Molecular Dynamics (MD) Simulations | Simulate the compound's behavior in different solvent environments and its interaction with potential biological targets, providing insights into binding stability and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | If a library of derivatives is synthesized and tested, QSAR models can be built to correlate structural features with biological activity, guiding the design of more potent compounds. nih.gov |

| In Silico Docking and Virtual Screening | Screen large libraries of biological targets to identify potential protein binding partners, helping to form hypotheses about the compound's mechanism of action. nih.gov |

| Pharmacophore Modeling | Identify the key structural features of the molecule responsible for potential biological activity, which can be used to search for other compounds with similar properties. |

Prospective Directions for Deeper Molecular Interaction Studies and Target Validation in Research Settings

Should initial screenings indicate biological activity, the next critical step is to understand the compound's molecular interactions and validate its targets. Research on analogous structures, such as 2-iminothiazolidin-4-ones, has shown that these scaffolds can act as inhibitors of specific enzymes like cyclooxygenases (COX). nih.gov

Future research should focus on:

Target Identification: Employing techniques like affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify the specific cellular components with which this compound interacts.

Biophysical Assays: Using methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays to quantify the binding affinity and thermodynamics of the interaction between the compound and its validated target.

Structural Biology: Co-crystallizing the compound with its protein target to obtain a high-resolution X-ray structure of the complex. This provides definitive proof of the binding mode and reveals key interactions that can guide further optimization.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues with systematic modifications to the phenyl ring and the imidazolidinone core. nih.gov Testing these analogues will illuminate which parts of the molecule are crucial for target engagement and biological effect.

Potential for Diversification of Applications in Chemical Science and Technology

Beyond the realm of medicinal chemistry, the unique structural features of this compound suggest potential applications in other areas of chemical science.

Table of Potential Applications:

| Field of Application | Proposed Use | Rationale |

| Materials Science | Component of Polymers or Dyes: The heterocyclic core could be incorporated into larger polymer chains or functionalized to create novel organic dyes with specific photophysical properties. | Heterocyclic compounds are often chromophoric and can possess unique electronic properties. |

| Agrochemicals | Scaffold for Herbicides or Fungicides: Many successful agrochemicals are based on nitrogen-containing heterocyclic cores. | The imidazolidinone scaffold is found in some commercial agrochemicals. |

| Organic Synthesis | Ligand in Homogeneous Catalysis: The nitrogen atoms in the ring could potentially coordinate with metal centers, making it a candidate for a novel ligand in catalysis. | The development of new ligands is crucial for advancing catalytic methods. rsc.org |

| Natural Product Synthesis | Key Intermediate: The compound could serve as a versatile building block for the total synthesis of more complex, naturally occurring molecules that contain the imidazol-4-one motif. nih.gov | The imidazol-4-one core is present in various natural products. nih.gov |

Q & A

Q. How can this compound be incorporated into studies on multi-drug resistance (MDR) reversal?

- Methodological Answer : Synergy assays (e.g., checkerboard method) with standard antibiotics (e.g., ciprofloxacin) quantify fractional inhibitory concentration indices (FICI). Efflux pump inhibition can be tested using ethidium bromide accumulation assays in MDR strains. Comparative transcriptomics (e.g., RNA-seq) identifies upregulated resistance genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.